molecular formula C7H9N3O B12833053 3-(1H-Imidazol-5-yl)-N-methylacrylamide

3-(1H-Imidazol-5-yl)-N-methylacrylamide

Cat. No.: B12833053
M. Wt: 151.17 g/mol
InChI Key: XPLUVVHVBQZZII-NSCUHMNNSA-N
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Description

3-(1H-Imidazol-5-yl)-N-methylacrylamide is a synthetic acrylamide derivative featuring an imidazole ring linked to an N-methyl-substituted acrylamide group. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is known for its role in biological systems (e.g., histidine residues in enzymes) and its ability to participate in hydrogen bonding and metal coordination. The acrylamide group introduces reactivity due to the α,β-unsaturated carbonyl system, which may enable Michael addition or polymerization under specific conditions.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C7H9N3O/c1-8-7(11)3-2-6-4-9-5-10-6/h2-5H,1H3,(H,8,11)(H,9,10)/b3-2+

InChI Key

XPLUVVHVBQZZII-NSCUHMNNSA-N

Isomeric SMILES

CNC(=O)/C=C/C1=CN=CN1

Canonical SMILES

CNC(=O)C=CC1=CN=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-5-yl)-N-methylacrylamide typically involves the reaction of imidazole derivatives with acrylamide under specific conditions. One common method is the condensation reaction between an imidazole derivative and N-methylacrylamide in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of imidazole derivatives, including 3-(1H-Imidazol-5-yl)-N-methylacrylamide, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-5-yl)-N-methylacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-5-yl)-N-methylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share a carboxamide backbone but differ in core heterocycles (pyrazole vs. imidazole). Key comparisons:

  • Synthesis : These derivatives are synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% after purification . Similar methods could apply to the target compound, though acrylamide-specific conditions (e.g., radical stabilization) may differ.
  • Physicochemical Properties: Pyrazole carboxamides exhibit melting points of 123–183°C and stability in chloroform/ethanol recrystallization. The target compound’s imidazole-acrylamide structure may lower melting points due to reduced symmetry or increased solubility.
  • Biological Relevance : While biological data are absent for the target compound, pyrazole derivatives are explored for antimicrobial and anticancer activities. The imidazole ring in the target may enhance binding to metalloenzymes or histamine receptors .

Benzimidazole and Imidazole Derivatives ()

Compounds like N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine (10244308) share the imidazole motif but incorporate benzimidazole or guanidine groups. Key distinctions:

  • Binding Affinity : Benzimidazole derivatives show binding affinities of -7.2 to -7.3 kcal/mol against MRSA targets. The acrylamide group in the target compound could improve binding via additional dipole interactions or covalent bonding .

Functional Group Comparisons

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